2-(1-Bromo-2,2,2-trifluoroethyl)thiophene
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Overview
Description
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is an organofluorine compound that features a thiophene ring substituted with a bromo-trifluoroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene typically involves the bromination of 2-(2,2,2-trifluoroethyl)thiophene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromo-trifluoroethyl group can be reduced to form the corresponding trifluoroethylthiophene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium thiolate or amines, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thiophenes with trifluoroethyl groups.
Scientific Research Applications
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug discovery and development.
Chemical Biology: It is used in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene involves its interaction with various molecular targets. The bromo-trifluoroethyl group can participate in electrophilic and nucleophilic reactions, while the thiophene ring can engage in π-π interactions and other aromatic interactions. These properties make it a versatile compound in chemical reactions and biological studies .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,2,2-trifluoroethylbenzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-Bromo-2,2,2-trifluoroethylpyridine: Similar in structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is unique due to its combination of a thiophene ring and a bromo-trifluoroethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various applications, particularly in materials science and organic synthesis .
Properties
IUPAC Name |
2-(1-bromo-2,2,2-trifluoroethyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMFCECTXQCCPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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